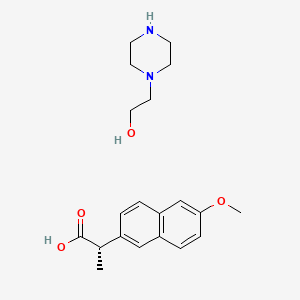
Naproxen 2-piperazine ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.
Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naproxen derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Naproxen 2-piperazine ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naproxen 2-piperazine ethanol involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The piperazine moiety enhances the compound’s ability to interact with molecular targets, improving its efficacy and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Ethanol Derivatives: Compounds that include ethanol groups to enhance solubility and bioavailability.
Uniqueness
Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .
Properties
CAS No. |
90294-25-0 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol |
InChI |
InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1 |
InChI Key |
ONCMPMFRKIGYFG-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















